

Application Note and Protocol: Pharmacokinetic Analysis of CPI-1612 in Mice

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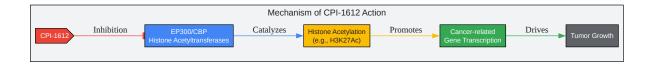
Audience: This document is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetics and oncology research.

Introduction: **CPI-1612** is a novel, highly potent, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB binding protein (CBP).[1][2] These enzymes are critical transcriptional co-regulators, and their dysregulation is implicated in various diseases, including cancer.[1][2] **CPI-1612** exerts its effect by inhibiting the HAT activity of EP300/CBP, leading to a reduction in histone acetylation, such as on H3K27, and subsequent modulation of gene expression.[1] This document provides a summary of the pharmacokinetic (PK) properties of **CPI-1612** in mice and detailed protocols for conducting in vivo pharmacokinetic and efficacy studies.

Mechanism of Action of CPI-1612

CPI-1612 is a selective, acetyl-CoA competitive inhibitor of the HAT domains of EP300 and CBP.[3] By blocking the catalytic activity of these enzymes, **CPI-1612** prevents the transfer of acetyl groups to lysine residues on histone tails and other proteins. This leads to a decrease in key histone acetylation marks, such as H3K18Ac and H3K27Ac, which are associated with active gene transcription.[1][4] The resulting transcriptional repression underlies its anti-tumor activity in models such as mantle cell lymphoma and breast cancer.[1][5]





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Caption: Mechanism of Action of CPI-1612.

Pharmacokinetic Data

The pharmacokinetic profile of **CPI-1612** has been characterized in mice, demonstrating good oral bioavailability and exposure.[1] A summary of key parameters is presented below.

Table 1: Single-Dose Pharmacokinetic Parameters of CPI-1612 in Male CD-1 Mice[1][4]

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Clearance (CL)	3.8 L/h/kg	-
Volume of Distribution (Vss)	2.0 L/kg	-
Half-life (T½)	0.98 h	-
Bioavailability (F%)	-	79%
AUC/dose	-	211 h·μg/mL

Data derived from single compound PK experiments.

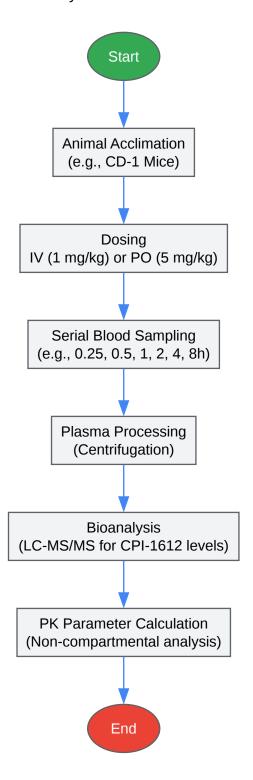
Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol describes the procedure for evaluating the pharmacokinetic profile of **CPI-1612** in mice following intravenous and oral administration.



Workflow: In Vivo Pharmacokinetic Study



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Caption: Workflow for a typical pharmacokinetic study in mice.



Materials:

- CPI-1612
- Vehicle suitable for IV and PO administration (e.g., 0.5% HPMC)
- Male CD-1 mice (or other appropriate strain)
- Dosing syringes and gavage needles
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- LC-MS/MS system

Procedure:

- Animal Acclimation: Acclimate male CD-1 mice for at least 3 days prior to the study. Ensure free access to food and water.
- Dosing Preparation: Prepare a formulation of **CPI-1612** in the selected vehicle at the desired concentrations for IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) administration.
- Administration:
 - Intravenous (IV): Administer CPI-1612 via tail vein injection.
 - Oral (PO): Administer CPI-1612 using an oral gavage needle.
- Blood Collection: Collect blood samples (approximately 50-100 μL) via saphenous or submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours postdose).[4]
- Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.



- Sample Analysis: Analyze the plasma samples for CPI-1612 concentration using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.[6] Key parameters include Cmax, Tmax, AUC, clearance, half-life, and volume of distribution.[6]

Protocol: Brain Penetration Assessment

CPI-1612 is known to be brain-penetrant.[4] This protocol outlines a method to determine the brain-to-plasma concentration ratio.

Procedure:

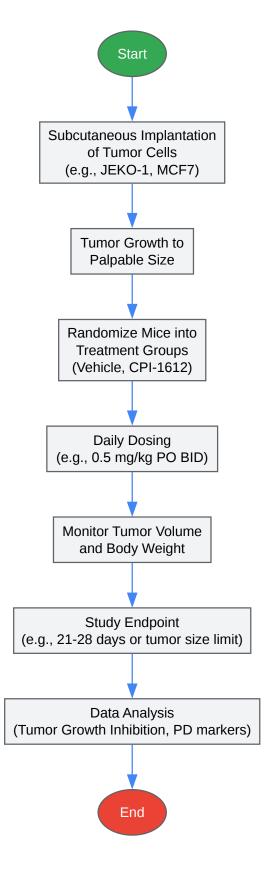
- Follow steps 1-3 of the In Vivo Pharmacokinetic Study protocol, typically using oral administration.
- At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize cohorts of mice.[4]
- Immediately collect terminal blood samples via cardiac puncture and harvest the whole brain.
- Process blood to obtain plasma as described previously.
- Homogenize the brain tissue in a suitable buffer.
- Analyze both plasma and brain homogenate for CPI-1612 concentrations using LC-MS/MS.
- Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the brain by the concentration in the plasma. A single oral dose in CD-1 mice showed a brain-toplasma ratio of 0.35.[4]

Protocol: In Vivo Tumor Xenograft Efficacy Study

This protocol describes a method to evaluate the anti-tumor efficacy of **CPI-1612** in a mouse xenograft model.

Workflow: Tumor Xenograft Efficacy Study





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Caption: Workflow for an in vivo tumor xenograft efficacy study.



Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- Tumor cell line (e.g., JEKO-1 or MCF7)[1][5]
- Matrigel (optional)
- CPI-1612 and vehicle
- Calipers for tumor measurement

Procedure:

- Cell Implantation: Subcutaneously implant tumor cells (e.g., 5-10 x 10⁶ cells, often mixed with Matrigel) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (e.g., vehicle control, **CPI-1612** at various doses).
- Treatment: Administer **CPI-1612** or vehicle orally, twice daily (BID), at the specified dose (e.g., 0.5 mg/kg).[4] Treatment duration can be 3-4 weeks.[4]
- Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of tolerability.
- Pharmacodynamic (PD) Assessment: At the end of the study, tumors and blood can be collected to measure target engagement, such as the reduction of H3K18Ac or H3K27Ac levels.[1][4]
- Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. A dose of 0.5 mg/kg PO BID resulted in 67% TGI in a JEKO-1 model.[1][4]



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